5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2,5-difluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-7-1-2-9(13)6(3-7)4-8-5-10(11(15)16)14-17-8/h1-3,5H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBSSSZESBVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC2=CC(=NO2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid (CAS No. 1258503-80-8) is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structural Overview
The compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the difluorobenzyl group enhances its lipophilicity and may influence its interactions with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Target Interaction : Similar compounds have been shown to interact with fibroblast growth factor receptors (FGFR) and Janus kinase 3 (JAK3), suggesting that this compound may also target these pathways .
- Biochemical Pathways : It likely impacts signaling pathways related to growth factors and cytokines, which are crucial for cellular proliferation and survival.
- Cellular Effects : Preliminary studies indicate that derivatives of isoxazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
- Antitumor Activity : A study evaluating the antitumor activity of isoxazole derivatives highlighted the efficacy of similar compounds against hepatocellular carcinoma (HCC). The findings suggested that modifications to the isoxazole core could enhance binding affinity and disrupt critical protein interactions involved in tumor progression .
- Inflammation Inhibition : Research on a related class of compounds demonstrated significant inhibition of leukotriene synthesis, indicating that this compound could serve as a lead for developing anti-inflammatory agents .
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully characterized. However, based on structural similarities with other isoxazole derivatives:
- Absorption : Lower molecular weight and increased lipophilicity suggest potential for enhanced absorption through paracellular and transcellular pathways.
- Metabolism : Isoxazoles typically undergo metabolic transformations via cytochrome P450 enzymes; thus, metabolic stability should be evaluated in future studies.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it a valuable precursor for developing anti-inflammatory and analgesic drugs. The compound has shown potential in enhancing therapeutic efficacy and reducing side effects in drug formulations.
Case Study:
A notable study explored the synthesis of novel anti-inflammatory agents derived from isoxazole derivatives, including this compound. The research indicated that these derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential use in treating chronic inflammatory diseases.
Agricultural Chemistry
Agrochemical Formulations:
This compound plays a crucial role in the formulation of agrochemicals, particularly herbicides and pesticides. Its efficacy in controlling unwanted plant growth while minimizing harm to crops supports sustainable agricultural practices.
Case Study:
Research conducted on the herbicidal activity of isoxazole derivatives revealed that this compound demonstrated effective weed control in various crop systems. The study highlighted its potential as a safer alternative to conventional herbicides, reducing environmental impact.
Biochemical Research
Enzyme Interaction Studies:
In biochemical research, this compound is employed in assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biological systems.
Case Study:
A comprehensive investigation into the effects of this compound on specific enzyme activities showed that it could act as a selective inhibitor. This finding opens avenues for further research into its role in metabolic regulation and potential therapeutic applications.
Material Science
Development of Advanced Materials:
The unique chemical properties of this compound allow it to be incorporated into polymers and coatings. This incorporation enhances the durability and performance of materials used in various industrial applications.
Case Study:
A study focused on the synthesis of polymer composites using this compound demonstrated improved thermal stability and mechanical properties compared to traditional materials. Such advancements are crucial for developing high-performance materials for engineering applications.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Intermediate in drug synthesis | Enhanced efficacy in anti-inflammatory drugs |
| Agricultural Chemistry | Formulation of herbicides | Effective weed control with reduced environmental impact |
| Biochemical Research | Studying enzyme interactions | Selective inhibition of metabolic pathways |
| Material Science | Development of polymers and coatings | Improved thermal stability and mechanical properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and number of fluorine atoms on the aromatic ring significantly influence reactivity and stability. For example:
- 5-(3,5-Difluorophenyl)isoxazole-3-carboxylic acid (CAS 885958-97-4) has fluorine atoms at the 3- and 5-positions of the phenyl ring, leading to symmetric electron-withdrawing effects. This symmetry may enhance metabolic stability compared to asymmetric substitutions .
- 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid (CAS 1416981-41-3) replaces one fluorine with chlorine, introducing a bulkier and more polarizable substituent. This substitution may alter hydrogen-bonding interactions and binding affinities in biological systems .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid | 2,5-difluorobenzyl | ~279.23* | High lipophilicity; potential metabolic stability |
| 5-(3,5-Difluorophenyl)isoxazole-3-carboxylic acid | 3,5-difluorophenyl | 225.15 | Symmetric electronic effects; moderate solubility |
| 5-(4-Fluoro-phenyl)isoxazole-3-carboxylic acid amide | 4-fluorophenyl + amide | 390.41 | Enhanced solubility due to amide group |
| 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid | 2-chloro-5-fluorophenyl | ~231.60* | Increased polarity; potential halogen bonding |
*Calculated based on molecular formula.
Reactivity and Hydrogenolysis Behavior
Isoxazole derivatives with benzyl-like groups undergo hydrogenolysis under Pd/C catalysis. For example:
- Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate () undergoes a domino reaction: initial deoxygenation of the benzyl-like methyleneisoxazole group, followed by isoxazole ring opening to form β-amino-ketone esters. The presence of electron-withdrawing fluorine atoms in the target compound may slow deoxygenation compared to non-fluorinated analogs, as fluorine reduces electron density at the benzyl position .
- 5-(Acetamidomethyl)isoxazole (referenced in ) produces a mixture of denitrogenated enaminone and 5-methyl-isoxazole upon hydrogenolysis. The target compound’s difluorobenzyl group may similarly lead to intermediates with distinct stability profiles .
Pharmacological and Formulation Potential
While direct data on the target compound’s bioactivity is absent, structurally related isoxazole derivatives show therapeutic promise:
- The patent in highlights 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide as a candidate for salt and polymorph formulations. The fluorine atoms in the target compound could improve blood-brain barrier penetration or receptor affinity compared to hydroxyl or morpholine-containing analogs .
- Methyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate (SY268043) and similar esters () are precursors for prodrug strategies. The carboxylic acid group in the target compound may enable direct salt formation, enhancing bioavailability .
Preparation Methods
Cyclization via Hydroxylamine and α-Haloketone Intermediates
A well-documented method for synthesizing isoxazole-3-carboxylic acids involves the reaction of α-haloketones with hydroxylamine hydrochloride to yield isoxazoline intermediates, which are subsequently oxidized or rearranged to isoxazole derivatives. For example, a patent process describes:
- Preparation of ethyl 4-ethoxy-4-chloro-2-oxobutyrate by reaction of vinylethyl ether with oxalyl chloride.
- Slow addition of dry ethanol and hydroxylamine hydrochloride at controlled temperatures (0 to 40°C) to form ethyl 5-ethoxyisoxazoline-3-carboxylate.
- Extraction and purification via ethyl acetate, washing with sodium bicarbonate and brine, drying, and solvent removal.
- Hydrolysis of the ester intermediate with sodium hydroxide at room temperature for 2 hours to yield the corresponding isoxazole-3-carboxylic acid after acidification and crystallization.
This method yields the target acid with high purity and is scalable for industrial applications.
Introduction of the 2,5-Difluorobenzyl Group
The 2,5-difluorobenzyl substituent is introduced via nucleophilic substitution or coupling reactions involving halogenated benzyl precursors. A common approach includes:
- Utilizing 2,5-difluorobenzyl halides as alkylating agents.
- Reacting these with isoxazole intermediates bearing nucleophilic sites (e.g., at the 5-position) under basic or catalytic conditions.
- Alternatively, preparing 5-(2,5-difluorophenyl)methyl isoxazole derivatives by cycloaddition of chloroximes with appropriate fluorinated benzyl reagents in the presence of bases such as triethylamine or sodium bicarbonate in solvents like ethyl acetate or diethyl ether.
This approach ensures regioselective formation of the 5-substituted isoxazole ring with yields ranging from 40% to 74% depending on the exact conditions and scale.
Fluorinated Isoxazole Synthesis via Halogenoxime Cycloaddition
Recent studies have expanded the synthetic toolbox by employing halogenoximes and propargylic alcohols to access fluorinated isoxazoles:
- Reaction of functionalized halogenoximes with fluorinated alkenes under mild base conditions (e.g., NaHCO3 in EtOAc) leads to regioselective cycloaddition products.
- Late-stage functionalization such as deoxofluorination of hydroxymethyl or formyl intermediates enables the introduction of difluoromethyl groups.
- This methodology allows for multigram scale synthesis with good to excellent yields (up to 95% in some cases) and is adaptable for the preparation of 5-(2,5-difluorobenzyl) derivatives by modifying the fluorinated alkene or oxime precursors accordingly.
Hydrolysis and Purification
The final step in the preparation involves hydrolysis of ester intermediates to the free carboxylic acid:
- Treatment with aqueous sodium hydroxide (1N to 5N) at room temperature for 2 hours.
- Acidification with concentrated hydrochloric acid to pH ~2 to precipitate the acid.
- Extraction with organic solvents such as methyl ethyl ketone or ethyl acetate.
- Purification by recrystallization from ethyl acetate or similar solvents to achieve high purity (typically >95%).
Melting points of purified products are reported around 149-152°C, confirming the identity and purity of the acid.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of α-haloketone | Vinylethyl ether + oxalyl chloride, RT, 4 h | - | Intermediate for isoxazole ring formation |
| Cyclization with hydroxylamine | Hydroxylamine hydrochloride, ethanol, 0-40°C, 4 h | ~70-80 | Forms ethyl 5-ethoxyisoxazoline-3-carboxylate |
| Hydrolysis to acid | NaOH (1-5N), RT, 2 h; acidify with HCl | 60-70 | Crystallization yields pure 3-isoxazolecarboxylic acid |
| Introduction of difluorobenzyl | 2,5-difluorobenzyl halide, base, organic solvent | 40-74 | Regioselective substitution or cycloaddition |
| Purification | Extraction, washing, recrystallization | - | Achieves >95% purity, melting point 149-152°C |
Research Findings and Considerations
- The reaction temperature and solvent choice critically influence the yield and selectivity of the isoxazole ring formation.
- Hydroxylamine equivalents (1-4 molar equivalents) and controlled addition prevent side reactions and improve product stability.
- The 2,5-difluorobenzyl group enhances the compound’s chemical stability and biological activity, justifying the use of fluorinated benzyl halides despite their synthetic challenges.
- Late-stage fluorination techniques provide alternative routes to introduce difluoromethyl groups but require careful handling of reagents and conditions.
- Analytical characterization (NMR, melting point, elemental analysis) confirms the structure and purity of the final product.
Q & A
Q. What synthetic routes are commonly employed for 5-(2,5-difluorobenzyl)isoxazole-3-carboxylic acid?
A stepwise approach is typically utilized:
- Step 1 : Condensation of 2,5-difluorobenzyl halide with a pre-functionalized isoxazole intermediate.
- Step 2 : Carboxylic acid group introduction via oxidation or hydrolysis, often using acidic/basic conditions (e.g., refluxing with sodium acetate in acetic acid for 3–5 hours) .
- Key variables : Reaction temperature (80–120°C), solvent polarity (DMF, acetic acid), and stoichiometric ratios of reactants.
Q. Which spectroscopic methods are critical for structural confirmation?
- 1H/13C-NMR : To resolve aromatic protons (δ 6.8–7.5 ppm) and differentiate fluorine-induced splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion ([M+H]+) and fragmentation patterns matching computational predictions.
- IR Spectroscopy : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and isoxazole ring vibrations .
Q. What purification strategies are effective post-synthesis?
- Recrystallization : Use DMF/acetic acid mixtures to isolate crystalline products (yield: 60–75%) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate byproducts.
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for coupling efficiency in benzylation steps.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .
Q. How to resolve discrepancies between experimental and computational NMR data?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and verify coupling constants.
- DFT Calculations : Compare computed chemical shifts (Gaussian09/B3LYP/6-31G*) with experimental data to identify conformational errors .
Q. What strategies mitigate byproduct formation during isoxazole ring closure?
- Temperature Control : Maintain reflux conditions (100–110°C) to avoid thermal degradation.
- Protecting Groups : Introduce tert-butyl esters to prevent unwanted side reactions at the carboxylic acid moiety .
Q. How to design stability studies for this compound under varying pH conditions?
- Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–12) at 40°C for 72 hours, followed by HPLC analysis to quantify degradation products.
- Storage Recommendations : Store lyophilized samples at -20°C in amber vials to minimize photolytic/hydrolytic degradation .
Data Contradiction & Validation
Q. How to address conflicting bioactivity results in enzyme inhibition assays?
- Dose-Response Curves : Repeat assays with triplicate measurements to rule out experimental variability.
- Negative Controls : Include known inhibitors (e.g., staurosporine) to validate assay conditions.
- Molecular Docking : Compare binding poses (AutoDock Vina) to identify steric/electronic mismatches .
Q. Why might solubility predictions (LogP) fail to match experimental observations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
